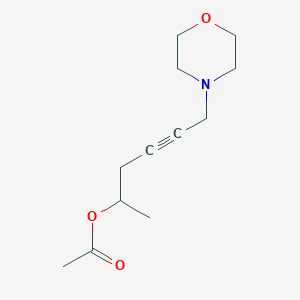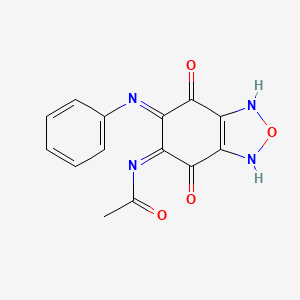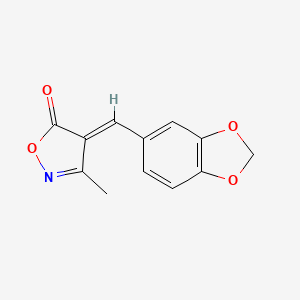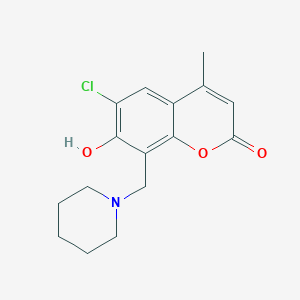
1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate, also known as MPA, is a chemical compound that has been studied for its potential use in scientific research. MPA is a derivative of the compound propargyl alcohol and has been shown to have a variety of biochemical and physiological effects.
作用機序
The exact mechanism of action of 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate is not fully understood, but it is believed to work through the inhibition of key enzymes involved in cellular processes. Specifically, 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters in the brain. This inhibition leads to an increase in the levels of neurotransmitters such as dopamine, which can improve mood and cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has been shown to have a variety of other biochemical and physiological effects. For example, 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate in scientific research is its relatively low toxicity. In addition, 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate is stable and can be easily synthesized in the lab. However, one limitation is that 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has a short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate. One area of interest is in the development of new anti-cancer therapies based on 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate and its derivatives. In addition, further research is needed to fully understand the mechanism of action of 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate and its effects on various cellular processes. Finally, there is potential for the development of new neuroprotective agents based on 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate and its ability to increase BDNF levels.
合成法
The synthesis of 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate typically involves a multi-step process that begins with the reaction of propargyl alcohol with methyl iodide to form 1-methyl-3-propargyloxy-2-iodopropane. This intermediate is then reacted with morpholine to form 1-methyl-5-(4-morpholinyl)-3-propargyloxy-2-iodobenzene. Finally, the iodine atom is replaced with an acetate group using acetic anhydride to yield the final product, 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate.
科学的研究の応用
1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research, where 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has been shown to have anti-tumor properties. In addition, 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has been studied for its potential use as a neuroprotective agent, as well as its ability to inhibit the growth of bacteria and viruses.
特性
IUPAC Name |
6-morpholin-4-ylhex-4-yn-2-yl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(16-12(2)14)5-3-4-6-13-7-9-15-10-8-13/h11H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERGOAAPVUIYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CCN1CCOCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Morpholin-4-yl)hex-4-yn-2-yl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-dimethyl-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5910331.png)
![1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5910349.png)
![3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5910357.png)
![2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5910359.png)

![1-hydroxy-3-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910368.png)



![2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5910397.png)
![3,5-dimethyl-1-[(2-phenylvinyl)sulfonyl]-1H-pyrazole](/img/structure/B5910404.png)

![7-hydroxy-6-methyl-8-(1-piperidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910423.png)